2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol
Description
2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol is a Schiff base derivative featuring a methoxyphenol core substituted with a (2-hydroxyethoxy)carbonylamino-iminomethyl group. This compound belongs to a class of molecules characterized by a planar imine (-C=N-) linkage, which enables coordination with metal ions and participation in supramolecular interactions .
Properties
IUPAC Name |
2-hydroxyethyl N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-17-9-4-2-3-8(10(9)15)7-12-13-11(16)18-6-5-14/h2-4,7,14-15H,5-6H2,1H3,(H,13,16)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHEGUAXVKUOY-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol is a synthetic organic molecule that has garnered interest in various fields of biological research. Its unique chemical structure suggests potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a methoxy group, a hydroxyl group, and an amine functional group, which are instrumental in its biological interactions.
Research indicates that this compound exhibits several mechanisms of biological activity:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use as an anti-inflammatory agent.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis |
Case Study 1: Anti-inflammatory Activity
A study conducted on RAW264.7 macrophages treated with varying concentrations of the compound demonstrated a significant reduction in NO production and TNF-α secretion when compared to control groups. The most effective concentration was found to be 10 µg/mL, resulting in a 50% decrease in inflammatory markers.
Case Study 2: Anticancer Potential
In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. Flow cytometry analysis indicated increased early apoptotic cells after treatment.
Research Findings
Recent research highlights the compound's role in modulating key signaling pathways involved in inflammation and cancer progression. For instance:
- NF-kB Pathway Inhibition : The compound has been shown to inhibit the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : It also appears to affect MAPK pathways, further implicating its role in cellular stress responses and apoptosis.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 254.24 g/mol. Its unique structure features a phenolic moiety substituted with a methoxy group and an imino group, along with a hydroxyethoxycarbonyl substituent. This configuration suggests potential reactivity and interaction with biological systems, making it a candidate for various applications.
Preliminary studies have indicated that 2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol exhibits several biological activities:
- Antioxidant Properties : The compound may function as an antioxidant, which is crucial in mitigating oxidative stress linked to various diseases such as cancer and neurodegeneration .
- Antimicrobial Activity : Research has shown that similar compounds can exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess such activities .
- Cytotoxicity Against Cancer Cells : Studies indicate potential cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development. The structure allows for selective targeting of cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Potential to reduce oxidative stress | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards various cancer cell lines |
Case Study: Antioxidant Activity
In a study focused on 2-methoxyphenol derivatives, it was found that compounds with similar structural motifs exhibited significant antioxidant activity. This suggests that This compound could be effective in preventing oxidative damage in biological systems .
Case Study: Antimicrobial Efficacy
Research conducted by MDPI highlighted the antimicrobial efficacy of related compounds, establishing a correlation between specific structural features and enhanced biological activity. Modifications to the hydroxyethoxycarbonyl group were found to significantly improve antimicrobial potency against gram-positive bacteria .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (e.g., Cl, Br) on the aromatic ring increase the electrophilicity of the imine nitrogen, favoring coordination with hard metal ions like Sn(IV) or Ni(II) .
- Hydrophilic substituents (e.g., 2-hydroxyethoxycarbonyl) enhance solubility in polar solvents compared to alkyl or aryl analogs .
Spectroscopic and Thermal Properties
Comparative spectroscopic data and thermal stability of selected analogs:
Key Observations :
- The target compound likely exhibits UV-Vis absorption near 320 nm, consistent with π→π* transitions in conjugated Schiff bases.
- IR ν(C=N) stretching frequencies (~1620 cm⁻¹) suggest moderate electron delocalization in the imine bond.
- Thermal stability (>210°C) is inferred from analogs with similar substituents .
Crystallographic and Hirshfeld Surface Analysis
- The benzylsulfanyl analog crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O-H···N and S···H interactions dominating Hirshfeld surfaces (67.2% contribution) .
- Ethoxy-substituted analogs exhibit stronger π-π stacking due to planar aromatic systems, enhancing crystal lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
